molecular formula C16H13N3O2S B2675416 4-methoxy-N-(3-phenyl-1,2,4-thiadiazol-5-yl)benzamide

4-methoxy-N-(3-phenyl-1,2,4-thiadiazol-5-yl)benzamide

Cat. No.: B2675416
M. Wt: 311.4 g/mol
InChI Key: RGVXOHBJCGPTQH-UHFFFAOYSA-N
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Description

LUF-5417 is a chemical compound with the molecular formula C₁₆H₁₃N₃O₂S and a molecular weight of 311.36 g/mol . It is known for its unique structure and properties, making it a subject of interest in various scientific fields.

Scientific Research Applications

LUF-5417 has a wide range of scientific research applications. It is used in chemistry for studying reaction mechanisms and developing new synthetic methods. In biology, it is utilized to investigate its effects on various biological systems and pathways. In medicine, LUF-5417 is explored for its potential therapeutic properties, including antimicrobial, antituberculosis, antioxidant, anti-inflammatory, anticonvulsant, antidepressant, anxiolytic, antihypertensive, anticancer, and antifungal activities . Additionally, it has industrial applications in the development of new materials and chemical processes .

Chemical Reactions Analysis

LUF-5417 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. The common reagents and conditions used in these reactions depend on the desired outcome. For instance, oxidation reactions may involve the use of oxidizing agents like potassium permanganate or hydrogen peroxide, while reduction reactions might use reducing agents such as lithium aluminum hydride . The major products formed from these reactions vary based on the specific conditions and reagents used.

Comparison with Similar Compounds

LUF-5417 can be compared with other similar compounds, such as those containing the 1,2,4-thiadiazole nucleus. These compounds share similar structural features and exhibit a range of biological activities. LUF-5417 is unique in its specific combination of properties and applications . Similar compounds include other 1,2,4-thiadiazole derivatives, which are known for their diverse pharmacological activities .

References

Properties

IUPAC Name

4-methoxy-N-(3-phenyl-1,2,4-thiadiazol-5-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O2S/c1-21-13-9-7-12(8-10-13)15(20)18-16-17-14(19-22-16)11-5-3-2-4-6-11/h2-10H,1H3,(H,17,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGVXOHBJCGPTQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=NC(=NS2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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